molecular formula C9H15N3O2 B13487069 5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid

5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13487069
M. Wt: 197.23 g/mol
InChI Key: LUWHWCOCWGMMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.

Another method involves the use of hydrazine derivatives and carboxylic acids. The reaction conditions often require heating and the presence of a dehydrating agent to facilitate the formation of the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or bacterial growth . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-1-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and propyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-propan-2-yl-1-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-4-5-12-8(6(2)3)7(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

LUWHWCOCWGMMAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=N1)C(=O)O)C(C)C

Origin of Product

United States

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